molecular formula C16H17FN2O4 B2591088 ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 886952-06-3

ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2591088
CAS No.: 886952-06-3
M. Wt: 320.32
InChI Key: BSPYAPYTVFUNQL-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluorophenyl group, an oxo group, and a propan-2-yloxy group attached to a dihydropyridazine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyridazine intermediate.

    Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethyl alcohol and an acid catalyst.

    Propan-2-yloxy Group Addition: The final step involves the addition of the propan-2-yloxy group through an etherification reaction, using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group or the pyridazine ring, resulting in the formation of alcohols or reduced pyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:

    Fluoropyridines: These compounds also contain a fluorine atom and a pyridine ring, but differ in their specific functional groups and biological activities.

    Thiazole Derivatives: These compounds have a thiazole ring and exhibit various biological activities, including antimicrobial and anticancer properties.

    Pyrimidine Derivatives: These compounds contain a pyrimidine ring and are known for their applications in medicinal chemistry and drug development.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-4-22-16(21)15-13(23-10(2)3)9-14(20)19(18-15)12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPYAPYTVFUNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OC(C)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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